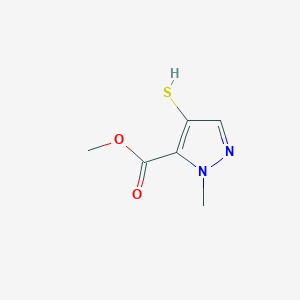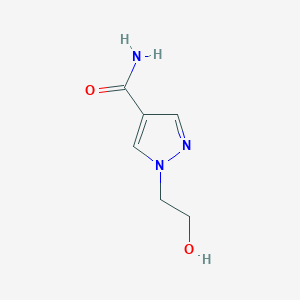
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.157. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ophthalmic Applications
PHEMA hydrogels have been extensively used in ophthalmology, particularly in the development of contact lenses. The invention of PHEMA contact lenses marked a significant advancement in the field, offering improved oxygen permeability and comfort. These hydrogels meet the necessary criteria for contact lens material, such as water content, mechanical properties, oxygen permeability, surface wettability, optical clarity, stability against hydrolysis and sterilization, non-toxicity, and biocompatibility with living cells. This makes PHEMA an ideal material for contact lenses, addressing issues like hypoxic stress and mechanical stress to the cornea.
Nanogel Applications
In another application, cesium lead bromide perovskite nanoparticles have been successfully loaded into PHEMA-based Molecularly Imprinted Polymer (MIP) nanogels. This approach is used for the highly sensitive and selective detection of substances, such as roxithromycin in animal-derived food products. The perovskite nanoparticles enhance the photoluminescence emission of the nanogels, which can be tailored by adjusting the ratio of MIP to perovskite nanoparticles. The stability of these nanoparticles in water is a crucial aspect of this application, providing a promising method for sensitive detection in various contexts.
Tissue Engineering and Regenerative Medicine
PHEMA hydrogels have found extensive applications in tissue engineering and regenerative medicine. They provide a suitable 3D environment for cell adhesion, proliferation, and differentiation, critical for tissue development. These hydrogels have been used to create scaffolds for a wide range of tissues, including cartilage, bone, muscle, fat, liver, and neurons. The type of hydrogel used depends on the specific tissue being engineered. For example, alginate hydrogels are commonly used for cartilage engineering and nerve grafting, whereas collagen hydrogels are used in the engineering of large blood vessels.
Enhancement of Hydrogel Properties for Biomedical Applications
Recent advancements in hydrogel technology have led to the novel preparation of gelatin-PHEMA porous scaffolds using techniques like freeze-drying. These scaffolds are characterized by their porous structure, which can be controlled by varying the ratio of gelatin to PHEMA. This results in hydrogels with different levels of porosity and mechanical properties, making them suitable for diverse biomedical applications, especially in tissue engineering. The biocompatibility of these hydrogels is significantly improved by the incorporation of gelatin, making them more suitable for interaction with biological tissues.
Properties
IUPAC Name |
1-(2-hydroxyethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-6(11)5-3-8-9(4-5)1-2-10/h3-4,10H,1-2H2,(H2,7,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYHSUSQLBMWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
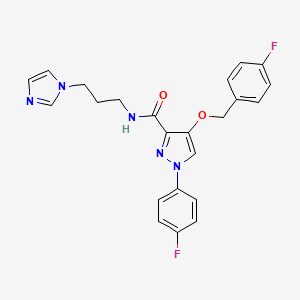
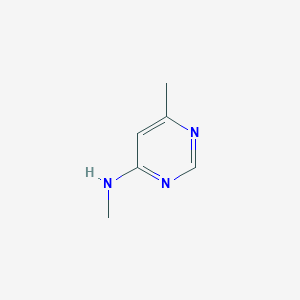

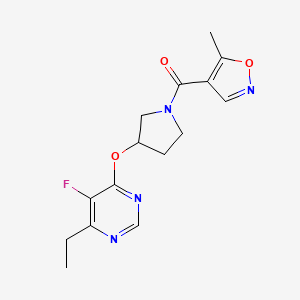
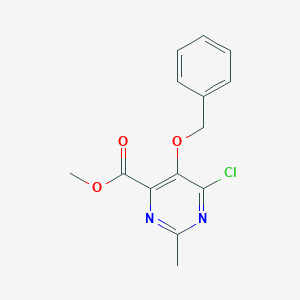
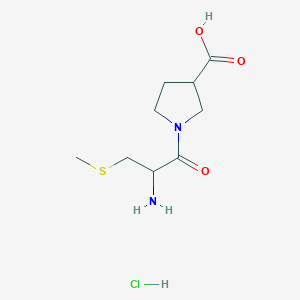
![1-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2630615.png)
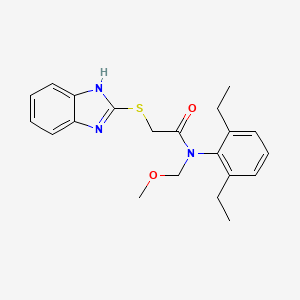
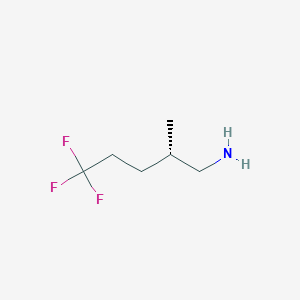
![4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2630620.png)
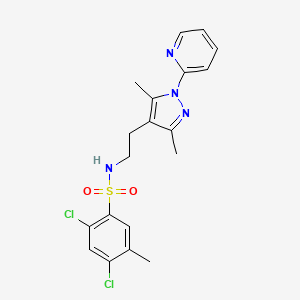
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2630622.png)

